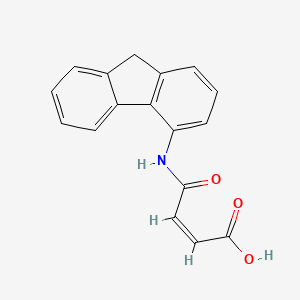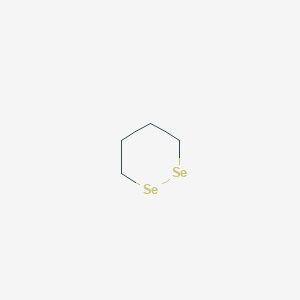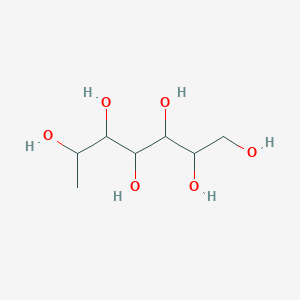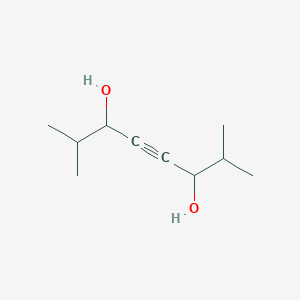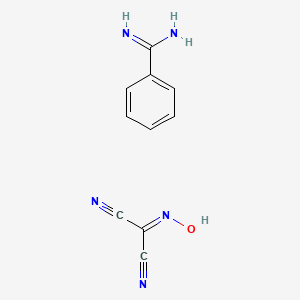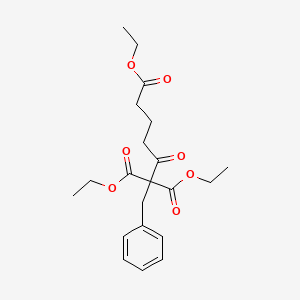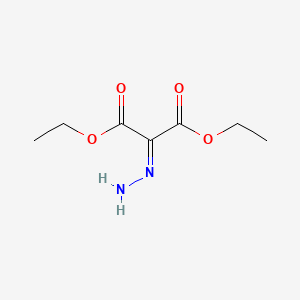
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is a complex organic compound with a unique structure that includes a brominated alkyl chain and an isoindole dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione typically involves the bromination of 2,2-dimethylpentane followed by a coupling reaction with isoindole-1,3-dione. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The coupling reaction is usually carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems can also help in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines can be used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The brominated alkyl chain can facilitate interactions with hydrophobic regions of proteins or cell membranes, while the isoindole dione moiety can participate in hydrogen bonding or other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Iodo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
- 2-(3-Methyl-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione
Uniqueness
2-(3-Bromo-2,2-dimethylpentyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, or methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted or eliminated under controlled conditions, providing versatility in synthetic applications.
Propiedades
Número CAS |
6632-85-5 |
|---|---|
Fórmula molecular |
C15H18BrNO2 |
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
2-(3-bromo-2,2-dimethylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BrNO2/c1-4-12(16)15(2,3)9-17-13(18)10-7-5-6-8-11(10)14(17)19/h5-8,12H,4,9H2,1-3H3 |
Clave InChI |
MHLAFIJTAHQENQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)CN1C(=O)C2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


